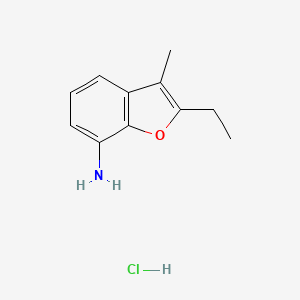

2-Ethyl-3-methyl-1-benzofuran-7-amine hydrochloride

描述

Molecular Architecture and IUPAC Nomenclature

Molecular Architecture

The molecular formula of 2-ethyl-3-methyl-1-benzofuran-7-amine hydrochloride is C₁₁H₁₄ClNO , derived from the parent amine (C₁₁H₁₃NO) through protonation of the primary amine group and subsequent chloride counterion association. The benzofuran core consists of a fused benzene and furan ring system, with substituents at positions 2 (ethyl), 3 (methyl), and 7 (amine). The hydrochloride salt formation stabilizes the compound via ionic interactions between the protonated amine (–NH₃⁺) and chloride ions.

The SMILES notation CCC1=C(C2=C(O1)C=CC(=C2)N)C.Cl explicitly defines the connectivity:

IUPAC Nomenclature

Per IUPAC rules, the parent benzofuran system is numbered such that the oxygen atom in the furan ring occupies position 1. Substituents are prioritized based on their positions:

- 2-Ethyl : Ethyl group at position 2.

- 3-Methyl : Methyl group at position 3.

- 7-Amine : Primary amine at position 7.

The hydrochloride designation indicates the ionic association with hydrochloric acid.

Table 1: Nomenclature and Molecular Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C₁₁H₁₄ClNO | |

| CAS Registry Number | 174186-96-0 | |

| SMILES | CCC1=C(C2=C(O1)C=CC(=C2)N)C.Cl |

属性

IUPAC Name |

2-ethyl-3-methyl-1-benzofuran-7-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO.ClH/c1-3-10-7(2)8-5-4-6-9(12)11(8)13-10;/h4-6H,3,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFXLEHBNMAMTDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(O1)C(=CC=C2)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization-Based Approaches

The patent EP2388256A1 details a two-step process starting with 4-chloronitrobenzene and 2-hexanone oxime. In the first step, nucleophilic substitution under basic conditions yields 1-(4-hydroxyphenyl)-1,3-heptandione, achieved by stirring 4-chloronitrobenzene with 2-hexanone oxime in acetic acid at 115°C for 3 hours. The second step involves condensation with O-(4-nitrophenyl)hydroxylamine at 20°C, followed by heating to 115°C to form the benzofuran core. This method circumvents Friedel-Crafts acylation, a common bottleneck in benzofuran synthesis, by directly introducing the acyl group via oxime intermediates.

Functionalization of Preformed Benzofurans

Recent work by JStage highlights Suzuki-Miyaura cross-coupling as a versatile tool for modifying benzofuran derivatives. For example, brominated benzofuran intermediates (e.g., 3-bromo-5-cyanobenzofuran) undergo coupling with pinacol boronates under palladium catalysis (PdCl₂(dppf)·CH₂Cl₂) to install aryl or alkyl groups at specific positions. This method achieved a 20% yield for a related benzofuran-5-carboxylate derivative, demonstrating the challenges of steric hindrance in coupling reactions.

Installation of the C7 Amine Group

The C7 amine is introduced via nitro group reduction, a critical step requiring precise control to avoid over-reduction or dehalogenation.

Catalytic Hydrogenation

Hydrogenation of 5-nitrobenzofuran intermediates over palladium on carbon (Pd/C) in ethanol at 50 psi H₂ selectively reduces the nitro group to an amine. The EP2388256A1 protocol reports a 69% yield for 2-butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran after hydrogenation, though the target compound’s hydrochloride salt requires subsequent HCl treatment.

Hydrochloride Salt Formation

Post-reduction, the free amine is treated with hydrochloric acid in isopropanol to precipitate the hydrochloride salt. The ChemicalBook entry confirms the molecular formula (C₁₁H₁₄ClNO) and molecular weight (211.68796), consistent with this step.

Optimization of Reaction Parameters

Solvent and Temperature Effects

化学反应分析

2-Ethyl-3-methyl-1-benzofuran-7-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives, typically using hydrogenation or metal hydrides.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents used.

Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine and hydrochloric acid.

Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and specific catalysts to facilitate the desired transformations.

科学研究应用

2-Ethyl-3-methyl-1-benzofuran-7-amine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new benzofuran derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

作用机制

The mechanism of action of 2-Ethyl-3-methyl-1-benzofuran-7-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran ring structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-ethyl-3-methyl-1-benzofuran-7-amine hydrochloride and analogous benzofuran derivatives:

Key Observations:

Structural Variations and Pharmacological Impact: The target compound lacks halogen or sulfur substituents found in bioactive analogs like 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, which exhibits antibacterial and antitumor activities . Halogens (e.g., fluorine) enhance electronegativity and binding affinity in drug-receptor interactions, while methylsulfanyl groups may influence metabolic stability. Compared to dosulepin and chlorphenoxamine hydrochlorides (pharmaceuticals with established roles), the target compound’s simpler benzofuran scaffold may limit its therapeutic scope unless functionalized further.

Synthesis and Purification: The synthesis of the target compound likely parallels methods in and , involving amine protection/deprotection, acid-mediated salt formation, and purification via column chromatography .

Commercial Viability: The discontinued status () contrasts with the commercial availability of dosulepin and chlorphenoxamine hydrochlorides, suggesting challenges in scalability, regulatory approval, or market demand for the target compound.

Analytical and Crystallographic Considerations

- Quality Control : Stability-indicating HPLC methods (as in ) and charge-transfer complex analysis () are applicable for hydrochloride salts to ensure purity and shelf-life.

Supplier Landscape and Availability

Key suppliers historically associated with this compound include:

生物活性

2-Ethyl-3-methyl-1-benzofuran-7-amine hydrochloride is a chemical compound characterized by its unique benzofuran structure, which consists of a fused benzene and furan ring. This compound has garnered attention in various fields due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₄ClN₁O

- Molecular Weight : Approximately 211.69 g/mol

- Key Features : The compound features an amine group at the 7-position and ethyl and methyl groups at the 2- and 3-positions, respectively. This arrangement contributes to its distinct chemical properties and biological activities.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The benzofuran core allows for binding to these targets, potentially modulating their activity. The exact pathways and molecular interactions depend on the specific biological context being studied.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Antitumor Activity : Preliminary studies indicate that this compound exhibits significant antiproliferative effects against various cancer cell lines, including ME-180, A549, ACHN, HT-29, and B-16 . The compound's potency is influenced by structural modifications, such as the introduction of methyl or methoxy groups on the benzofuran ring.

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against a range of microorganisms. For instance, it has been compared favorably against standard antibiotics like ciprofloxacin and ketoconazole in inhibiting the growth of bacteria such as Staphylococcus aureus .

- Enzyme Interaction : Studies suggest that this compound may modulate enzyme activity, influencing various biochemical pathways. This could have implications for drug development, particularly in targeting diseases related to enzyme dysfunction.

Cytotoxicity Studies

A significant study assessed the cytotoxicity of various benzofuran derivatives, including this compound. The results indicated that:

- Compounds with methyl substitutions at specific positions on the benzofuran ring exhibited enhanced antiproliferative activity.

- For example, compounds with a methyl group at the C–3 position showed 2–4 times greater potency compared to unsubstituted analogs .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity:

| Compound | Modification | Activity Level |

|---|---|---|

| Base Compound | None | Reference |

| 10h | Methyl at C–3 | 2–4 times greater than base |

| 10j | Methoxy at C–7 | Lower activity than C–6 substitution |

These findings underscore the importance of molecular modifications in enhancing therapeutic efficacy.

Case Study 1: Antitumor Efficacy

In a controlled study involving human cancer cell lines, this compound was tested for its ability to inhibit cell proliferation. Results indicated that it effectively inhibited growth in approximately 70% of evaluated cancer cell lines, with some exhibiting GI50 values below 0.01 µM .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against various bacterial strains. It demonstrated significant inhibition zones compared to control drugs, indicating its potential as an antimicrobial agent .

常见问题

Basic: What are the recommended synthetic routes for 2-Ethyl-3-methyl-1-benzofuran-7-amine hydrochloride?

The synthesis typically involves multi-step reactions with controlled functional group modifications. For example:

- Step 1 : Alkylation or acylation of benzofuran precursors, as demonstrated in analogous compounds like (S)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride, where methanesulfonyl chloride and triethylamine are used to activate intermediates .

- Step 2 : Amine group introduction via reductive amination or nucleophilic substitution, followed by HCl salt formation .

- Key parameters : Reaction time (e.g., 1 hour for HCl salt formation ), stoichiometric control, and purification via crystallization .

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Standard analytical techniques include:

Basic: What safety precautions are necessary when handling this compound?

- Hazards : Skin/eye irritation (H315, H319) and respiratory toxicity (H335) based on structurally similar amines .

- Protocols : Use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources .

- Emergency measures : For inhalation, move to fresh air; for skin contact, wash with soap and water .

Advanced: How can reaction conditions be optimized to improve yield?

- Temperature : Maintain 0–25°C during sensitive steps (e.g., HCl salt formation ).

- pH control : Adjust to stabilize intermediates (e.g., alkaline hydrolysis for benzofuran derivatives ).

- Catalysts : Triethylamine aids in deprotonation during sulfonylation .

Advanced: How to address discrepancies in NMR data between synthetic batches?

- Root cause analysis : Check for residual solvents (e.g., DMSO-d6 in H-NMR ) or stereochemical variations.

- Validation : Cross-reference with X-ray data (e.g., bond lengths in benzofuran derivatives ) or HPLC purity assays .

Advanced: What strategies ensure enantiomeric purity during synthesis?

- Chiral resolution : Use chiral HPLC columns or crystallization with enantiopure counterions.

- Stereoselective synthesis : Employ asymmetric catalysis, as seen in (S)-7-Fluoro derivatives .

- Monitoring : Track optical rotation or use chiral shift reagents in NMR .

Basic: What are the storage conditions to ensure stability?

- Temperature : Store at –20°C for long-term stability (≥5 years for similar hydrochloride salts ).

- Environment : Keep in airtight containers under inert gas (N) to prevent oxidation .

Advanced: How to isolate and identify impurities in the final product?

- Chromatography : Use TLC (R comparison ) or HPLC (UV detection at λ~255 nm ).

- Spectroscopic profiling : Compare impurity MS/MS fragmentation patterns with reference libraries .

Basic: What are the solubility properties of this compound?

- Solvents : Likely soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water (common for hydrochloride salts ).

- Empirical testing : Perform solubility assays in graded ethanol/water mixtures .

Advanced: What methodologies evaluate biological activity in preclinical studies?

- In vitro assays : Screen for receptor binding (e.g., nanobody interaction studies ) or enzyme inhibition (e.g., dihydroorotate dehydrogenase assays ).

- In vivo models : Use rodent pharmacokinetic studies to assess bioavailability and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。